1-Benzhydryl-3-propylideneazetidine
Description
1-Benzhydryl-3-propylideneazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with a benzhydryl (diphenylmethyl) group at position 1 and a propylidene (propenyl) moiety at position 2. However, the provided evidence lacks direct data on this compound, necessitating comparisons with structurally related analogs (e.g., 1-Benzhydrylazetidin-3-ol and 1-Benzhydryl-3-fluoroazetidine ).
Properties
Molecular Formula |
C19H21N |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-benzhydryl-3-propylideneazetidine |
InChI |
InChI=1S/C19H21N/c1-2-9-16-14-20(15-16)19(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-13,19H,2,14-15H2,1H3 |
InChI Key |
MZORIUUBCCICST-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The key structural variations among benzhydryl-substituted azetidines lie in the substituent at position 3:
- 1-Benzhydrylazetidin-3-ol (CAS 18621-17-5) : Features a hydroxyl (-OH) group at position 3, enhancing polarity and hydrogen-bonding capacity .
- 1-Benzhydryl-3-propylideneazetidine : Contains a propenyl group, introducing π-bond conjugation and steric bulk, which may elevate lipophilicity (Log P) and influence receptor binding kinetics.
Table 1: Structural and Hypothetical Physicochemical Comparisons
*Molecular formulas and weights are inferred from substituent additions to the azetidine core (C₁₃H₁₁N base).
Reactivity and Stability
- Fluoro Derivative : Fluorine’s electron-withdrawing effect could enhance ring stability and resistance to enzymatic degradation, as seen in fluorinated pharmaceuticals .
- Propylidene Derivative : The propenyl group’s unsaturation might increase susceptibility to electrophilic addition or polymerization, though steric hindrance from the benzhydryl group could mitigate reactivity.
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